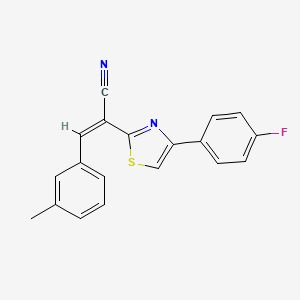
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a useful research compound. Its molecular formula is C19H13FN2S and its molecular weight is 320.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Synthesis
The compound features a thiazole ring and an acrylonitrile moiety, which are known to contribute to various biological activities. The synthesis typically involves reactions between substituted thiazoles and acrylonitriles, leading to compounds with potential pharmacological applications.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar thiazole derivatives, indicating that modifications in the chemical structure can significantly enhance activity against various pathogens.
- In vitro Studies :
- Compounds with thiazole rings have shown activity against Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | E. coli |
Anticancer Activity
The anticancer potential of acrylonitrile derivatives has been explored in various studies, highlighting their ability to induce apoptosis in cancer cell lines.
- Case Studies :
| Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 193.93 | Inhibition of anti-apoptotic proteins |
Anti-inflammatory Activity
The anti-inflammatory properties of thiazole derivatives have also been documented, where they exhibit inhibition of pro-inflammatory cytokines.
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent derivatives. Modifications at specific positions on the thiazole or acrylonitrile moieties can lead to enhanced biological activity. For example:
特性
IUPAC Name |
(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2S/c1-13-3-2-4-14(9-13)10-16(11-21)19-22-18(12-23-19)15-5-7-17(20)8-6-15/h2-10,12H,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWRNLOKOHKBKD-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














